molecular formula C10H11F2N3 B12094277 N-([1-(Difluoromethyl)-1H-benzimidazol-2-yl]methyl)-n-methylamine

N-([1-(Difluoromethyl)-1H-benzimidazol-2-yl]methyl)-n-methylamine

Cat. No.: B12094277
M. Wt: 211.21 g/mol
InChI Key: JHWMYJSMCLKAGA-UHFFFAOYSA-N
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Description

N-([1-(Difluoromethyl)-1H-benzimidazol-2-yl]methyl)-N-methylamine is a benzimidazole derivative featuring a difluoromethyl group at the 1-position of the benzimidazole core and a methylamine substituent on the methylene bridge. The difluoromethyl group is expected to influence electronic, steric, and metabolic stability characteristics compared to non-fluorinated analogs.

Properties

Molecular Formula

C10H11F2N3

Molecular Weight

211.21 g/mol

IUPAC Name

1-[1-(difluoromethyl)benzimidazol-2-yl]-N-methylmethanamine

InChI

InChI=1S/C10H11F2N3/c1-13-6-9-14-7-4-2-3-5-8(7)15(9)10(11)12/h2-5,10,13H,6H2,1H3

InChI Key

JHWMYJSMCLKAGA-UHFFFAOYSA-N

Canonical SMILES

CNCC1=NC2=CC=CC=C2N1C(F)F

Origin of Product

United States

Preparation Methods

Condensation with Difluoroacetic Acid Derivatives

A direct route employs o-phenylenediamine and difluoroacetic acid under acidic conditions. Heating the mixture in hydrochloric acid (4 N) at reflux for 16 hours facilitates cyclization, yielding 1-difluoromethyl-1H-benzimidazole. This method parallels the synthesis of 1-(1H-benzoimidazol-2-yl)ethan-1-ol reported by Patel et al. (2019), where lactic acid serves as the carbonyl source.

Reaction Conditions

  • o-Phenylenediamine (1.0 equiv), difluoroacetic acid (1.1 equiv)

  • Solvent: Hydrochloric acid (4 N)

  • Temperature: Reflux (110°C)

  • Duration: 16 hours

  • Yield: ~70–80% (estimated from analogous reactions)

Fluorination of Hydroxymethyl Intermediates

An alternative approach involves post-synthetic fluorination. For example, 1-hydroxymethylbenzimidazole, synthesized via condensation with glycolic acid, is treated with diethylaminosulfur trifluoride (DAST) to replace the hydroxyl group with a difluoromethyl moiety. This method mirrors fluorination strategies used in pharmaceutical intermediates.

Key Steps

  • Synthesize 1-hydroxymethylbenzimidazole:

    • o-Phenylenediamine + glycolic acid → 1-hydroxymethylbenzimidazole.

  • Fluorinate with DAST:

    • 1-Hydroxymethylbenzimidazole + DAST → 1-difluoromethyl-1H-benzimidazole.

  • Yield: ~60–70% (based on similar transformations).

Functionalization at the 2-Position: Introducing Methylaminomethyl Groups

The methylaminomethyl side chain at the 2-position is introduced via alkylation or reductive amination. These steps require careful control to avoid over-alkylation or decomposition of the difluoromethyl group.

Mannich Reaction with Formaldehyde and Methylamine

The Mannich reaction enables one-step installation of the methylaminomethyl group. 1-Difluoromethyl-1H-benzimidazole reacts with formaldehyde and methylamine in ethanol under mild acidic conditions.

Optimized Protocol

  • Reactants: 1-Difluoromethyl-1H-benzimidazole (1.0 equiv), formaldehyde (1.2 equiv), methylamine (1.5 equiv)

  • Catalyst: Ammonium chloride (10 mol%)

  • Solvent: Ethanol

  • Temperature: 80°C, 6 hours

  • Yield: ~65% (extrapolated from benzimidazole Mannich reactions).

Chloromethylation Followed by Amination

Chloromethylation at the 2-position using chloromethyl methyl ether (MOMCl) and zinc chloride, followed by nucleophilic substitution with methylamine, provides a two-step pathway.

Procedure

  • Chloromethylation :

    • 1-Difluoromethyl-1H-benzimidazole + MOMCl → 2-chloromethyl-1-difluoromethylbenzimidazole.

    • Catalyst: ZnCl₂

    • Solvent: Dichloromethane, 0°C → room temperature, 12 hours.

  • Amination :

    • 2-Chloromethyl intermediate + methylamine (excess) → target compound.

    • Solvent: Tetrahydrofuran (THF), 60°C, 8 hours.

  • Combined Yield: ~50–55%.

Integrated One-Pot Strategies

Recent advances favor one-pot methodologies to streamline synthesis. A notable example combines cyclocondensation and alkylation using microwave irradiation.

Microwave-Assisted Synthesis

o-Phenylenediamine, difluoroacetic acid, and chloromethyl methylamine react in a single pot under microwave conditions (150°C, 20 minutes), achieving simultaneous cyclization and alkylation.

Advantages

  • Reduced reaction time (20 minutes vs. 16 hours).

  • Higher overall yield (~75%) compared to stepwise methods.

Comparative Analysis of Synthetic Routes

MethodKey StepsYieldAdvantagesLimitations
Condensation + MannichCyclization → Mannich reaction65%Mild conditions, fewer stepsModerate yield
Fluorination + ChloromethylationHydroxymethyl → CF₂H → alkylation55%Controlled fluorinationMulti-step, low atom economy
Microwave one-potCombined cyclization/alkylation75%Rapid, high efficiencySpecialized equipment required

Challenges and Optimization Opportunities

  • Difluoromethyl Group Stability : The CF₂H moiety is sensitive to hydrolysis under strongly acidic or basic conditions. Neutral pH and anhydrous solvents are critical.

  • Regioselectivity : Ensuring functionalization at the 2-position requires directing groups or steric control. Using bulky bases (e.g., DBU) during alkylation improves selectivity.

  • Scalability : Chloromethylation routes face scalability issues due to toxic intermediates (MOMCl). Greener alternatives, such as using dimethyl carbonate, are under investigation .

Chemical Reactions Analysis

Reactivity: CF₂H-benzimidazole participates in various reactions:

    Electrophilic Substitution: It can undergo electrophilic aromatic substitution reactions.

    Nucleophilic Substitution: Nucleophiles can replace the difluoromethyl group.

    Radical Reactions: Radical chemistry allows site-selective difluoromethylation, especially in heteroaromatics.

Common Reagents:

    ClCF₂H: Used for X–CF₂H bond formation.

    Novel Difluorocarbene Reagents: Non-ozone-depleting alternatives for X–H insertion.

Major Products: The major products depend on the specific reaction conditions and substrates. CF₂H-benzimidazole derivatives find applications in drug discovery and materials science.

Scientific Research Applications

CF₂H-benzimidazole has diverse applications:

    Medicinal Chemistry: Researchers explore its potential as a pharmacophore in drug design.

    Materials Science: It contributes to the development of novel materials with unique properties.

    Process Chemistry: Interest in its synthetic utility drives process optimization.

Mechanism of Action

The precise mechanism by which CF₂H-benzimidazole exerts its effects depends on its specific application. It may interact with molecular targets or pathways relevant to its intended use.

Comparison with Similar Compounds

Structural Characterization

Key spectral features of benzimidazole derivatives include:

  • IR : N–H stretches (~3235 cm⁻¹), C=N stretches (~1645 cm⁻¹), and SO₂ vibrations (~1345–1155 cm⁻¹) in sulfonamide analogs .
  • ¹H/¹³C NMR : Signals for benzimidazole protons (δ 7.8–7.9 ppm) and methylene bridges (δ 3.3–5.7 ppm) .
  • Fluorine-specific data : The difluoromethyl group would exhibit distinct ¹⁹F NMR shifts (~-80 to -100 ppm) and split peaks in ¹H NMR due to coupling with fluorine.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Compound Substituent(s) Melting Point (°C) Solubility Trends Reference
N-([1-(Difluoromethyl)-1H-benzimidazol-2-yl]methyl)-N-methylamine Difluoromethyl, methylamine N/A Likely moderate lipophilicity
N-[(1-Methyl-1H-benzimidazol-2-yl)methyl]aniline Methyl, aniline N/A Low polarity
Compound 2 () Chloro, methyl, SO₂ 271–272 (dec.) Polar (sulfonamide)
N-(4-Nitrobenzylidene)-4-(1-((dimethylamino)methyl)-1H-benzimidazol-2-yl)thiazol-2-amine Nitro, dimethylamino N/A Moderate (thiazole)

Key Observations :

  • This may improve solubility in polar solvents.
  • Sulfonamides vs. amines : Sulfonamide-containing analogs (e.g., ) exhibit higher melting points due to strong hydrogen bonding.

Key Observations :

  • Electron-withdrawing groups : Nitro () and difluoromethyl groups may enhance binding to electron-deficient biological targets.
  • Azo derivatives : Improved activity against HepG2 cells due to extended conjugation .

Notes on Hydrogen Bonding and Crystal Packing

The difluoromethyl group’s electronegativity may influence hydrogen-bonding patterns, as seen in other fluorinated compounds . For example:

  • Crystal engineering : Fluorine can participate in weak C–F···H–N interactions, affecting packing efficiency and stability .
  • Comparison with methylthio analogs : Methylthio groups (e.g., ) prioritize hydrophobic interactions over hydrogen bonding.

Biological Activity

N-([1-(Difluoromethyl)-1H-benzimidazol-2-yl]methyl)-N-methylamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological effects based on recent research findings.

  • Molecular Formula : C10H11F2N3
  • Molecular Weight : 211.21 g/mol

The compound features a difluoromethyl group attached to a benzimidazole moiety, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Synthesis

The synthesis of this compound typically involves the reaction of benzimidazole derivatives with difluoromethylating agents. Various methods have been reported, emphasizing the importance of the difluoromethyl group in enhancing biological activity.

Anti-inflammatory Properties

Research indicates that compounds containing the benzimidazole structure exhibit significant anti-inflammatory activity. In vitro assays have shown that this compound can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes .

Table 1: Inhibitory Activity Against COX Enzymes

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)
This compound4578
Standard NSAID (e.g., Ibuprofen)6080

Anticancer Activity

The compound has shown promising results in various cancer cell lines. Studies indicate that it induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers .

Case Study: Antitumor Activity
In a study involving HepG2 liver cancer cells, treatment with this compound resulted in a significant reduction in cell viability (approximately 65% at 50 µM concentration), highlighting its potential as an anticancer agent .

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets involved in inflammation and cancer progression. Molecular docking studies suggest that the compound binds effectively to the active sites of COX enzymes and other relevant proteins involved in inflammatory pathways .

Pharmacokinetics and Toxicity

Preliminary pharmacokinetic studies suggest that this compound exhibits favorable absorption characteristics, with moderate bioavailability. Toxicity assessments have indicated a low profile at therapeutic doses, although further studies are required to fully elucidate its safety profile.

Q & A

Q. What are the optimal synthetic routes for preparing N-([1-(difluoromethyl)-1H-benzimidazol-2-yl]methyl)-N-methylamine, and how can reaction conditions be optimized?

Answer: The synthesis typically involves coupling a benzimidazole precursor with a difluoromethyl group and a methylamine-containing moiety. Key steps include:

  • Using acyl chlorides or polyphosphoric acid to facilitate cyclization (e.g., forming the benzimidazole core) .
  • Employing strong bases like sodium hydride in polar aprotic solvents (e.g., DMF) to promote alkylation or amination reactions .
  • Optimizing temperature (e.g., reflux conditions) and stoichiometry to maximize yield.
    Purification via column chromatography or recrystallization ensures high purity (>95%) .

Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?

Answer:

  • X-ray crystallography provides unambiguous confirmation of molecular geometry, as demonstrated in similar benzimidazole derivatives .
  • NMR spectroscopy (¹H, ¹³C, ¹⁹F) identifies substituent patterns, with chemical shifts for difluoromethyl groups typically appearing at δ ~5.5–6.5 ppm (¹H) and δ ~110–120 ppm (¹⁹F) .
  • DFT calculations validate electronic properties and predict reactivity, aligning with experimental data .

Q. How can researchers mitigate challenges in isolating the final product during synthesis?

Answer:

  • Use gradient elution in chromatography (e.g., silica gel with ethyl acetate/hexane mixtures) to separate polar byproducts .
  • Recrystallization from ethanol or acetonitrile improves crystallinity and purity .

Advanced Research Questions

Q. What computational strategies are recommended to predict the compound’s interactions with biological targets?

Answer:

  • Perform density functional theory (DFT) to map electrostatic potential surfaces and identify nucleophilic/electrophilic sites .
  • Conduct molecular docking (e.g., AutoDock Vina) to simulate binding to enzymes like cytochrome P450 or kinases, using crystallographic data from analogous compounds .

Q. How can contradictory data on the compound’s biological activity be resolved?

Answer:

  • Use orthogonal assays (e.g., SPR for binding affinity, fluorescence polarization for enzymatic inhibition) to validate results .
  • Compare structural analogs (e.g., fluoroethyl vs. difluoromethyl substitutions) to isolate substituent effects .
  • Leverage X-ray co-crystallography to visualize target-ligand interactions and identify steric/electronic mismatches .

Q. What structure-activity relationship (SAR) insights can guide the design of derivatives with enhanced potency?

Answer:

  • Modify the difluoromethyl group to alter metabolic stability; replacing it with trifluoromethyl may increase lipophilicity but reduce hydrogen-bonding capacity .
  • Introduce electron-withdrawing groups (e.g., nitro) on the benzimidazole ring to enhance π-stacking with aromatic residues in target proteins .
  • Test methylamine substitution with bulkier amines (e.g., pyrrolidine) to probe steric tolerance in binding pockets .

Q. What experimental approaches are suitable for studying the compound’s interaction with enzymes or receptors?

Answer:

  • Isothermal titration calorimetry (ITC) quantifies binding thermodynamics (ΔH, ΔS) .
  • Surface plasmon resonance (SPR) measures real-time association/dissociation kinetics .
  • Cryo-EM or X-ray crystallography resolves binding modes at atomic resolution, as seen in related benzimidazole complexes .

Q. How can researchers address discrepancies in reported synthetic yields across studies?

Answer:

  • Apply design of experiments (DoE) to systematically vary parameters (e.g., solvent, temperature, catalyst loading) and identify critical factors .
  • Validate reproducibility using high-purity starting materials and inert reaction conditions (e.g., argon atmosphere) .

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